4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride
Overview
Description
4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride is a chemical compound known for its relevance in pharmaceutical research, particularly as a related compound to metoprolol. Metoprolol is a beta-blocker used to treat high blood pressure and heart-related conditions. This compound is often used as a reference standard in analytical chemistry to ensure the quality and consistency of metoprolol formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde and isopropylamine.
Reaction with Epichlorohydrin: Benzaldehyde reacts with epichlorohydrin in the presence of a base to form 4-(2,3-epoxypropoxy)benzaldehyde.
Ring Opening: The epoxide ring is then opened by isopropylamine to form 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the initial reaction between benzaldehyde and epichlorohydrin.
Continuous Stirring: Ensuring thorough mixing and reaction completion.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzoic acid.
Reduction: 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride is used in several scientific research applications:
Analytical Chemistry: As a reference standard for the quality control of metoprolol.
Pharmaceutical Research: Studying the stability and degradation products of beta-blockers.
Biological Studies: Investigating the pharmacokinetics and metabolism of related compounds.
Industrial Applications: Ensuring the consistency and safety of pharmaceutical products.
Mechanism of Action
The compound itself does not have a direct therapeutic effect but is crucial in the study of metoprolol. Metoprolol works by blocking beta-adrenergic receptors, reducing heart rate and blood pressure. The related compound helps in understanding the stability and behavior of metoprolol under various conditions.
Comparison with Similar Compounds
Similar Compounds
Metoprolol: The primary compound for which 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride is a related standard.
Atenolol: Another beta-blocker with a similar structure but different pharmacokinetic properties.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Uniqueness
This compound is unique in its specific use as a reference standard for metoprolol. Its structure allows for precise analytical measurements, ensuring the quality and efficacy of metoprolol formulations.
Properties
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13;/h3-6,8,10,12,14,16H,7,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQCKPQTNHQOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956321-87-1 | |
Record name | Benzaldehyde, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956321-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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